

Application Note: Methods for Detecting and Quantifying Lactyl-CoA in Cell Lysates

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Compound of Interest

Compound Name: *Lactyl-coa*

Cat. No.: *B155978*

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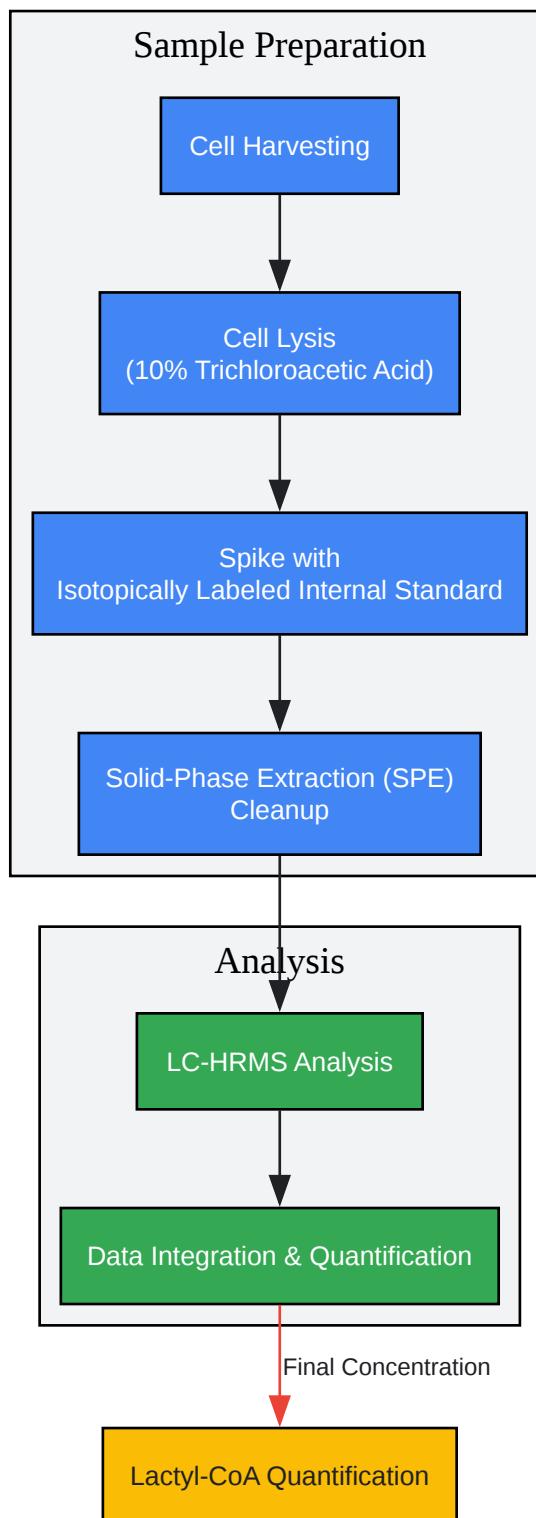
Audience: Researchers, scientists, and drug development professionals.

Introduction: **Lactyl-CoA** is a critical acyl-coenzyme A thioester that has garnered significant interest as the donor molecule for lysine lactylation, a recently discovered post-translational modification (PTM)[1][2]. This PTM links cellular metabolic states, particularly high rates of glycolysis, to epigenetic regulation of gene expression[3][4]. Given that **Lactyl-CoA** exists at concentrations 20 to 350 times lower than major acyl-CoAs like acetyl-CoA, its accurate detection and quantification in biological samples present a significant analytical challenge[1][3][4]. This document provides a detailed protocol for the quantification of **Lactyl-CoA** in cell lysates using the current gold-standard method, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and discusses the biological context of its synthesis.

Primary Detection Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

To date, the most robust and validated method for the direct detection and quantification of **Lactyl-CoA** in mammalian cells and tissues is Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[1][3][5][6]. No specific enzyme-linked immunosorbent assays (ELISAs) or other targeted biochemical assays for the direct measurement of **Lactyl-CoA** have been described in the scientific literature. The LC-MS approach offers high sensitivity and specificity, enabling the detection of this low-abundance metabolite.

Experimental Workflow for Lactyl-CoA Detection by LC-MS



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Caption: Workflow for **Lactyl-CoA** quantification in cell lysates.

Protocol 1: Quantification of Lactyl-CoA from Cell Lysates by LC-HRMS

This protocol is adapted from the methodology described by Varner, E.L., et al. (2020)[[1](#)].

A. Materials and Reagents:

- 10% (w/v) Trichloroacetic acid (TCA), ice-cold
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Ammonium acetate
- 5-sulfosalicylic acid (SSA)
- Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB 1cc, 30 mg)
- Isotopically labeled internal standard (e.g., $^{13}\text{C}_3^{15}\text{N}_1$ -**Lactyl-CoA**). If unavailable, $^{13}\text{C}_3^{15}\text{N}_1$ -propionyl-CoA can be used as a surrogate[[1](#)].
- Synthetic **Lactyl-CoA** standard (see Protocol 2 for synthesis)

B. Sample Preparation and Extraction:

- Cell Harvesting: For adherent cells, aspirate the culture media. For suspension cells, pellet by centrifugation.
- Lysis: Immediately add 1 mL of ice-cold 10% TCA to the cell plate or pellet. Scrape adherent cells and transfer the lysate to a microcentrifuge tube[[1](#)].
- Internal Standard Spiking: Spike the lysate with a known amount of isotopically labeled internal standard to correct for sample loss during preparation[[1](#)].

- Sonication: Sonicate the sample to ensure complete cell disruption (e.g., 12 pulses of 0.5 seconds each)[1].
- Protein Precipitation: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins[1].
- Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

C. Solid-Phase Extraction (SPE) Cleanup:

- Column Conditioning: Condition an SPE column by washing with 1 mL of methanol, followed by equilibration with 1 mL of water[1].
- Sample Loading: Load the supernatant from step B6 onto the conditioned SPE column.
- Desalting: Wash the column with 1 mL of water to remove salts and other polar impurities[1].
- Elution: Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate[1].
- Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the dried extract in 55 µL of 5% (w/v) SSA in water for analysis[7].

D. LC-HRMS Analysis:

- Liquid Chromatography:
 - Instrument: Ultimate 3000 HPLC or equivalent[1].
 - Column: Reversed-phase C18 column.
 - Mobile Phase A: 5 mM ammonium acetate + 2.5 mM N,N-Dimethyl-n-butylamine (DMBA) in water, pH 5.6[8].
 - Mobile Phase B: 95% acetonitrile, 5% H₂O + 5 mM ammonium acetate[8].
 - Gradient: A suitable gradient to separate short-chain acyl-CoAs. **Lactyl-CoA** typically elutes earlier than propionyl-CoA due to its hydroxyl group[1].

- Injection Volume: 5 μL [\[1\]](#).
- Mass Spectrometry:
 - Instrument: Q Exactive Plus (Thermo Scientific) or equivalent high-resolution mass spectrometer[\[1\]](#).
 - Ionization Mode: Positive Electrospray Ionization (ESI)[\[1\]](#).
 - Detection: Monitor for the precursor ion $[\text{MH}]^+$ of **Lactyl-CoA**, which has a theoretical m/z of 840.1436[\[3\]](#).
 - Confirmation: Perform MS/MS fragmentation to confirm identity by matching major product ions with a synthetic standard[\[1\]](#).

Protocol 2: Synthesis of L-Lactyl-CoA Standard

As commercial **Lactyl-CoA** standards are not widely available, chemical synthesis is required to create a standard for quantification and MS/MS validation[\[2\]](#). This protocol is a summary of the method described by Varner, E.L., et al. (2020)[\[1\]](#)[\[2\]](#).

- Activation of L-lactic acid: L-lactic acid is reacted with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to produce an NHS-ester of lactate (L-lactyl-NHS)[\[2\]](#).
- Reaction with Coenzyme A: The L-lactyl-NHS intermediate is then reacted with Coenzyme A in an aqueous bicarbonate solution (pH 8)[\[3\]](#).
- Purification: The resulting **Lactyl-CoA** is purified from the reaction mixture using C18 reversed-phase chromatography[\[3\]](#).
- Verification: The identity and purity of the synthesized **Lactyl-CoA** should be confirmed by NMR and LC-HRMS[\[3\]](#). The $[\text{MH}]^+$ ion should have an m/z of approximately 840.1435[\[3\]](#).

Quantitative Data Summary

The LC-HRMS method is sensitive enough to detect **Lactyl-CoA** at the femtomole to picomole level[\[1\]](#). The linear range for quantification is reported to be from 0.03 pmol to 500 pmol per

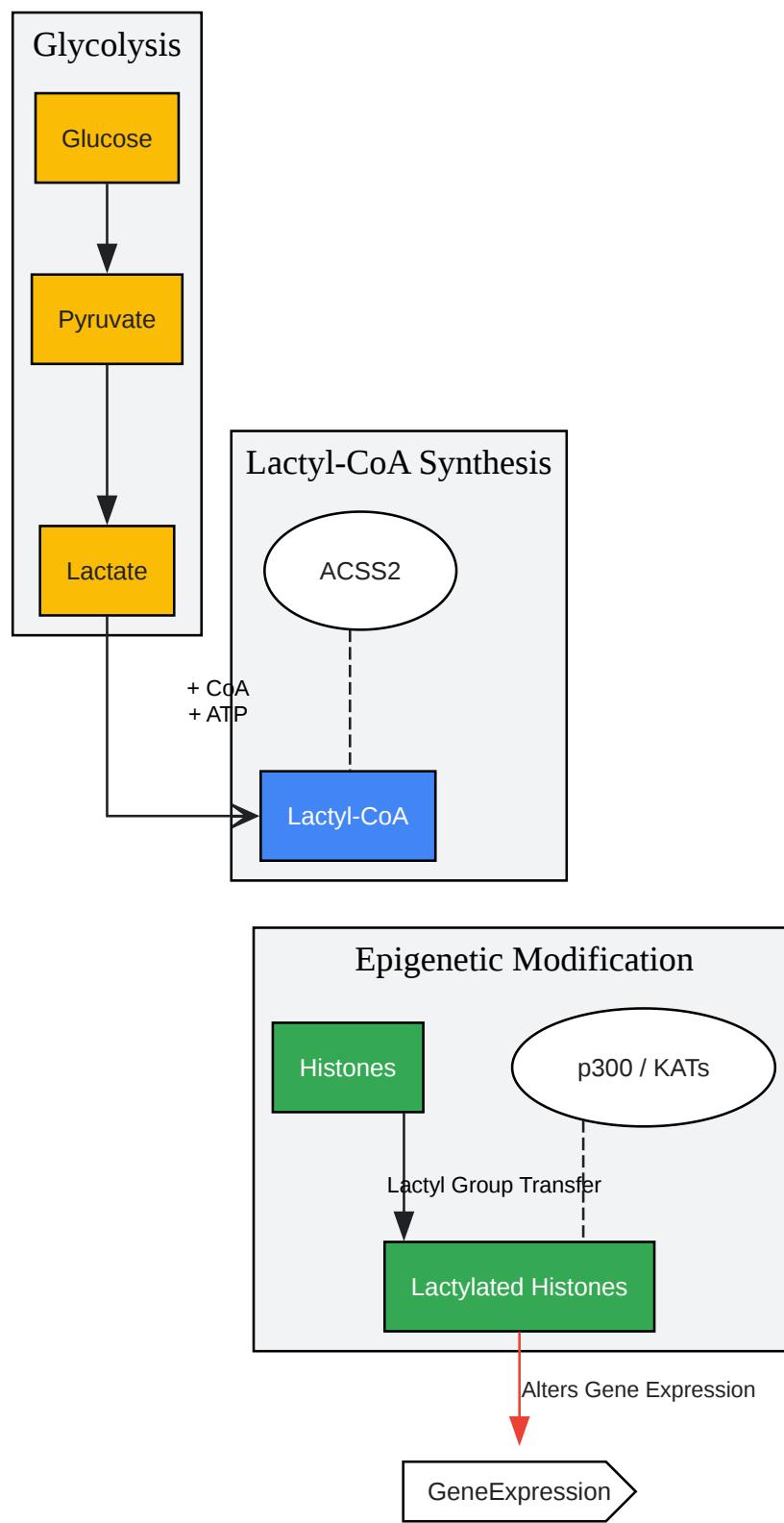
sample[1]. Below is a summary of reported **Lactyl-CoA** concentrations in different biological samples.

Sample Type	Analyte	Concentration	Standard Deviation	Unit	Reference
HepG2 Cells	Lactyl-CoA	0.011	0.003	pmol/10 ⁶ cells	[5]
Acetyl-CoA	10.644	1.364		pmol/10 ⁶ cells	[5]
Propionyl-CoA	3.532	0.652		pmol/10 ⁶ cells	[5]
Succinyl-CoA	25.467	2.818		pmol/10 ⁶ cells	[5]
Crotonyl-CoA	0.032	0.015		pmol/10 ⁶ cells	[5]
Mouse Heart	Lactyl-CoA	0.0172	-	pmol/mg tissue	[1][3]
Acetyl-CoA	5.77	3.08		pmol/mg tissue	[3]
Propionyl-CoA	0.476	0.224		pmol/mg tissue	[3]

Biological Context and Signaling Pathway

Lactyl-CoA is enzymatically synthesized from lactate and serves as the acyl donor for histone lactylation, an epigenetic modification that influences gene expression[7]. Recent studies have identified Acetyl-CoA Synthetase 2 (ACSS2) as a bona fide **Lactyl-CoA** synthetase, directly converting lactate into **Lactyl-CoA** in the nucleus[7][9]. This **Lactyl-CoA** is then utilized by histone acetyltransferases (KATs), such as p300 and KAT2A, which act as lactyltransferases to modify histone tails[2][7][10].

Lactyl-CoA Synthesis and Histone Lactylation Pathway



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Caption: Enzymatic pathway of **Lactyl-CoA** synthesis and histone lactylation.

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